2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
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Overview
Description
2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a complex organic compound that combines the structural elements of furan, pyrrolidine, and benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride typically involves multiple steps:
Formation of 2-Furoic Acid: This can be synthesized by the oxidation of furfuryl alcohol or furfural.
Preparation of Alpha-(1-Pyrrolidinylmethyl)benzyl Ester: This step involves the esterification of 2-Furoic acid with alpha-(1-pyrrolidinylmethyl)benzyl alcohol under acidic conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the ester into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can participate in electron transfer reactions, while the pyrrolidine moiety can interact with biological receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: A simpler compound with similar furan ring structure.
Alpha-(1-Pyrrolidinylmethyl)benzyl Alcohol: Shares the pyrrolidine and benzyl moieties.
Furfuryl Alcohol: A precursor in the synthesis of 2-Furoic acid.
Uniqueness
2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is unique due to its combination of furan, pyrrolidine, and benzyl ester functionalities, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
101585-00-6 |
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Molecular Formula |
C17H20ClNO3 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
(1-phenyl-2-pyrrolidin-1-ylethyl) furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c19-17(15-9-6-12-20-15)21-16(13-18-10-4-5-11-18)14-7-2-1-3-8-14;/h1-3,6-9,12,16H,4-5,10-11,13H2;1H |
InChI Key |
HBYVGRLCBLJCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CO3.Cl |
Origin of Product |
United States |
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